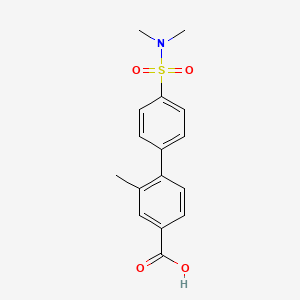

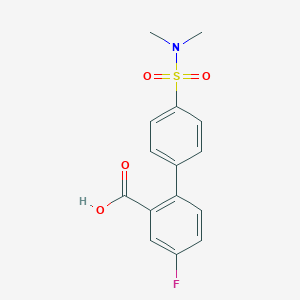

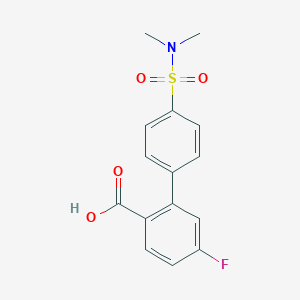

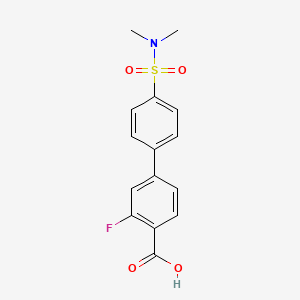

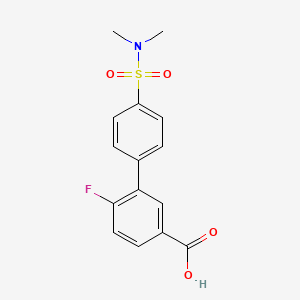

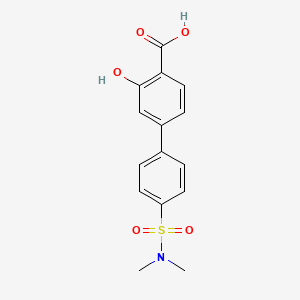

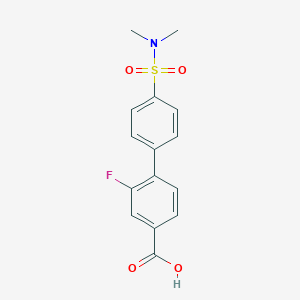

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95%

Overview

Description

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid (4-DSFBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, a naturally-occurring organic compound, and is characterized by its high level of purity, typically 95%. 4-DSFBA is a versatile compound that has been used in a range of laboratory experiments, and it has a variety of biochemical and physiological effects.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as protein kinases, and as a ligand for receptors, such as G protein-coupled receptors (GPCRs). 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% has also been used in the study of signal transduction pathways, as well as in the study of cell growth and differentiation. In addition, it has been used in the study of the metabolism of drugs, and as a tool to study the effects of drugs on cells.

Mechanism of Action

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% works by binding to and inhibiting the activity of enzymes or receptors. When 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% binds to an enzyme or receptor, it prevents the enzyme or receptor from performing its normal function. This inhibition of the enzyme or receptor can have a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% depend on the enzyme or receptor that it is inhibiting. For example, when 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% binds to a protein kinase, it can inhibit the activity of the protein kinase and thus prevent the phosphorylation of proteins. This can have a variety of effects on the cell, such as preventing cell growth and differentiation. When 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% binds to a GPCR, it can inhibit the activity of the receptor and thus prevent the binding of a ligand to the receptor. This can have a variety of effects on the cell, such as preventing the activation of signal transduction pathways.

Advantages and Limitations for Lab Experiments

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% has a number of advantages for laboratory experiments. It is a highly pure compound, typically with a purity level of 95%. It is also a relatively inexpensive compound and is easy to obtain. Furthermore, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% in laboratory experiments. For example, it is not always possible to predict the exact biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% on a given enzyme or receptor.

Future Directions

There are a number of potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% on various enzymes and receptors. In addition, further research could be conducted to develop novel methods for synthesizing and purifying 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95%. Finally, further research could be conducted to develop novel applications for 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% in scientific research.

Synthesis Methods

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzoic acid (4-FBA) and N,N-dimethylsulfamoyl chloride (DMSCl). In the presence of a base, such as triethylamine (TEA), 4-FBA and DMSCl react to form 4-(4-N,N-dimethylsulfamoylphenyl)-3-fluorobenzoic acid (4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95%). The second step involves the recrystallization of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid, 95% in a solvent such as methanol or ethanol. This process helps to purify the compound and increase its purity level, typically to 95%.

properties

IUPAC Name |

4-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)13-8-5-11(15(18)19)9-14(13)16/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZPOLKZIXAKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901147634 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid | |

CAS RN |

1261914-15-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261914-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901147634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.